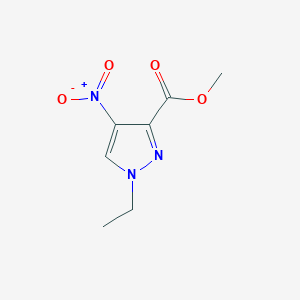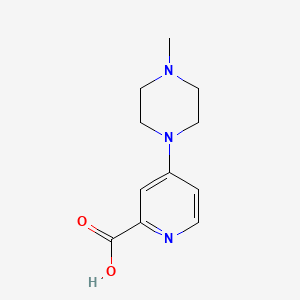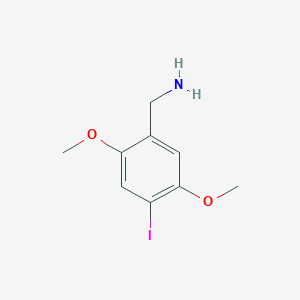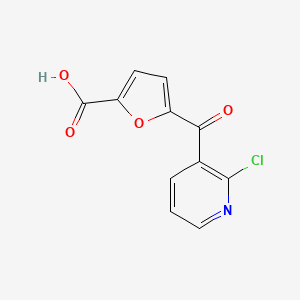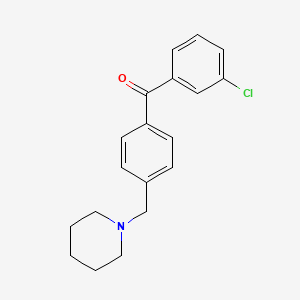
(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
説明
The compound (3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical compound with the molecular formula C18H15Cl2NO. It has a molecular weight of 332.2 g/mol . The IUPAC name for this compound is (2,5-dichlorophenyl)- [3- (2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the parent compound pyrrole . It also contains two chlorine atoms and a carbonyl group .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.6, indicating its lipophilicity, which can affect its absorption and distribution within the body . It has a topological polar surface area of 20.3 Ų, which can influence its ability to cross cell membranes . The compound has no hydrogen bond donors and two hydrogen bond acceptors .科学的研究の応用
Environmental Exposure and Health Implications
Environmental Phenols in Pregnant Women : A study assessed exposure to environmental phenols, including dichlorophenols, in pregnant women. It was found that urinary concentrations of dichlorophenols were significant indicators of exposure, suggesting differential exposures based on race/ethnicity and geographic location. This highlights the ubiquitous presence of environmental phenols and the importance of monitoring exposure levels, particularly in sensitive populations like pregnant women (Mortensen et al., 2014).
Exposure through Personal Care Products : Another study focused on the exposure to phenols and parabens, which are similar in usage to the queried compound, through personal care products. The research found widespread exposure among participants, with significant correlations between the use of certain personal care products and urinary concentrations of target phenols and parabens. This suggests that consumer products are a significant source of human exposure to these chemicals, underscoring the importance of evaluating the safety and impact of their use (Philippat et al., 2015).
Environmental Contaminants and Toxicology
Toxicologic Studies in Fatal Overdose Cases : Research into the toxicological profiles of phenolic compounds, including case studies of fatal overdoses involving complex phenols, provides crucial insights into the potential toxic effects of these chemicals. Understanding the distribution and metabolic pathways of these compounds in human tissues contributes to forensic science and public health safety, underscoring the need for detailed study and regulation (Sykutera et al., 2015).
Phenolic Pollutants in Human Plasma : Identifying and characterizing phenolic pollutants in human plasma, including brominated and chlorinated phenols, allows for a better understanding of human exposure to environmental contaminants. Studies have identified various phenolic compounds in the blood, indicating widespread exposure and potential health risks associated with these pollutants. This research is foundational in assessing the impact of environmental pollutants on human health and developing strategies to mitigate exposure (Hovander et al., 2002).
特性
IUPAC Name |
(3,4-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBJXCJNLDHVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643953 | |
| Record name | (3,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-76-3 | |
| Record name | (3,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1613823.png)
![5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1613825.png)
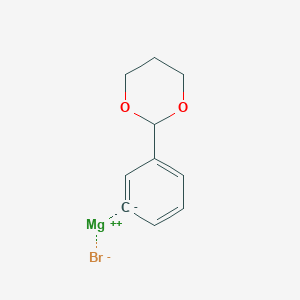
![6,15,24,33-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1613828.png)
![2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1613829.png)
